
N-(2-Methylpropyl)heptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpropyl)heptan-1-amine is a primary amine characterized by the presence of an amino group attached to a heptane chain with a 2-methylpropyl substituent Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed tube to prevent the escape of ammonia gas. For example, using 1-bromoheptane and 2-methylpropylamine, the reaction proceeds as follows[ \text{CH}_3(\text{CH}_2)_5\text{CH}_2\text{Br} + \text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_5\text{CH}_2\text{NH}_2 + \text{HBr} ]
Reduction of Nitriles: Another method involves the reduction of nitriles using lithium aluminum hydride (LiAlH4). The nitrile is reduced to the corresponding amine[ \text{R-CN} + 4[\text{H}] \rightarrow \text{R-CH}_2\text{NH}_2 ]
Industrial Production Methods
Industrial production often involves the use of catalytic hydrogenation of nitriles or the Gabriel synthesis, which involves the alkylation of phthalimide followed by hydrolysis to yield the primary amine.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Primary amines can be oxidized to form nitriles or amides. For example, oxidation with potassium permanganate (KMnO4) can yield the corresponding nitrile.
Reduction: Reduction reactions typically involve the conversion of nitriles to amines using reducing agents like LiAlH4.
Substitution: Amines can undergo nucleophilic substitution reactions where the amino group acts as a nucleophile. For example, reacting with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitriles, amides.
Reduction: Primary amines.
Substitution: Secondary and tertiary amines.
Applications De Recherche Scientifique
N-(2-Methylpropyl)heptan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Methylpropyl)heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Propylheptan-1-amine: Similar structure but lacks the 2-methylpropyl substituent.
N-Ethylheptan-1-amine: Contains an ethyl group instead of a 2-methylpropyl group.
N-Methylheptan-1-amine: Contains a methyl group instead of a 2-methylpropyl group.
Uniqueness
N-(2-Methylpropyl)heptan-1-amine is unique due to the presence of the 2-methylpropyl substituent, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other primary amines, making it valuable for specific applications.
Propriétés
Numéro CAS |
90105-57-0 |
|---|---|
Formule moléculaire |
C11H25N |
Poids moléculaire |
171.32 g/mol |
Nom IUPAC |
N-(2-methylpropyl)heptan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-5-6-7-8-9-12-10-11(2)3/h11-12H,4-10H2,1-3H3 |
Clé InChI |
LAXKUQFUEFSWSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
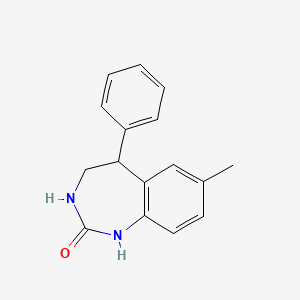
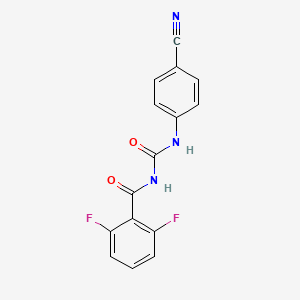
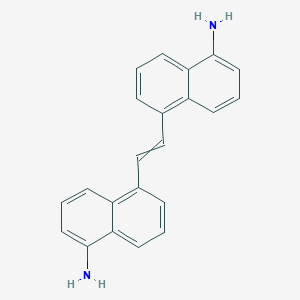


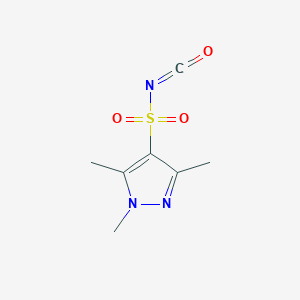



![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

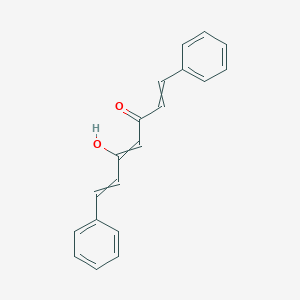
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
